5-bromo-N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)furan-2-carboxamide
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Overview
Description
5-bromo-N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides This compound is characterized by the presence of a bromine atom at the 5-position of the furan ring, a dimethylamino group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)furan-2-carboxamide typically involves multiple steps:
Bromination: The furan ring is brominated at the 5-position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Amidation: The brominated furan is then reacted with 2-(dimethylamino)-2-(thiophen-2-yl)ethylamine to form the desired carboxamide. This step often requires the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)furan-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution: Products with different functional groups replacing the bromine atom.
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Scientific Research Applications
5-bromo-N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)furan-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)furan-2-carboxamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving:
Enzyme Inhibition: Inhibiting key enzymes involved in biological processes.
Receptor Binding: Binding to specific receptors and modulating their activity.
Signal Transduction: Affecting signal transduction pathways within cells.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)furan-2-carboxamide
- 5-iodo-N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)furan-2-carboxamide
- 5-fluoro-N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)furan-2-carboxamide
Uniqueness
5-bromo-N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)furan-2-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its chloro, iodo, and fluoro counterparts. This uniqueness can lead to different biological activities and applications.
Properties
IUPAC Name |
5-bromo-N-[2-(dimethylamino)-2-thiophen-2-ylethyl]furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O2S/c1-16(2)9(11-4-3-7-19-11)8-15-13(17)10-5-6-12(14)18-10/h3-7,9H,8H2,1-2H3,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUUSTYKGZKRGMR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=CC=C(O1)Br)C2=CC=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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